

Application Note: High-Purity Iopamidol Impurity Purification via Preparative HPLC

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Compound of Interest

Compound Name: *Iopamidol Impurity (Desdiiodo Iopamidol)*

Cat. No.: *B602082*

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This application note details a robust method for the purification of Iopamidol and the removal of its related impurities using preparative High-Performance Liquid Chromatography (HPLC). The protocol outlined below provides a reproducible and efficient methodology for obtaining high-purity Iopamidol, a critical step in research, development, and quality control of this non-ionic, water-soluble radiographic contrast agent.

Introduction

Iopamidol is a widely used X-ray contrast medium.^[1] Its synthesis and storage can lead to the formation of various impurities that must be carefully controlled to ensure the safety and efficacy of the final drug product.^[1] Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex mixtures, making it an ideal choice for obtaining highly pure Iopamidol for reference standards, toxicological studies, and formulation development.^{[2][3]} This document provides a detailed protocol for the separation and purification of Iopamidol from its impurities using a reversed-phase preparative HPLC method.^{[4][5]}

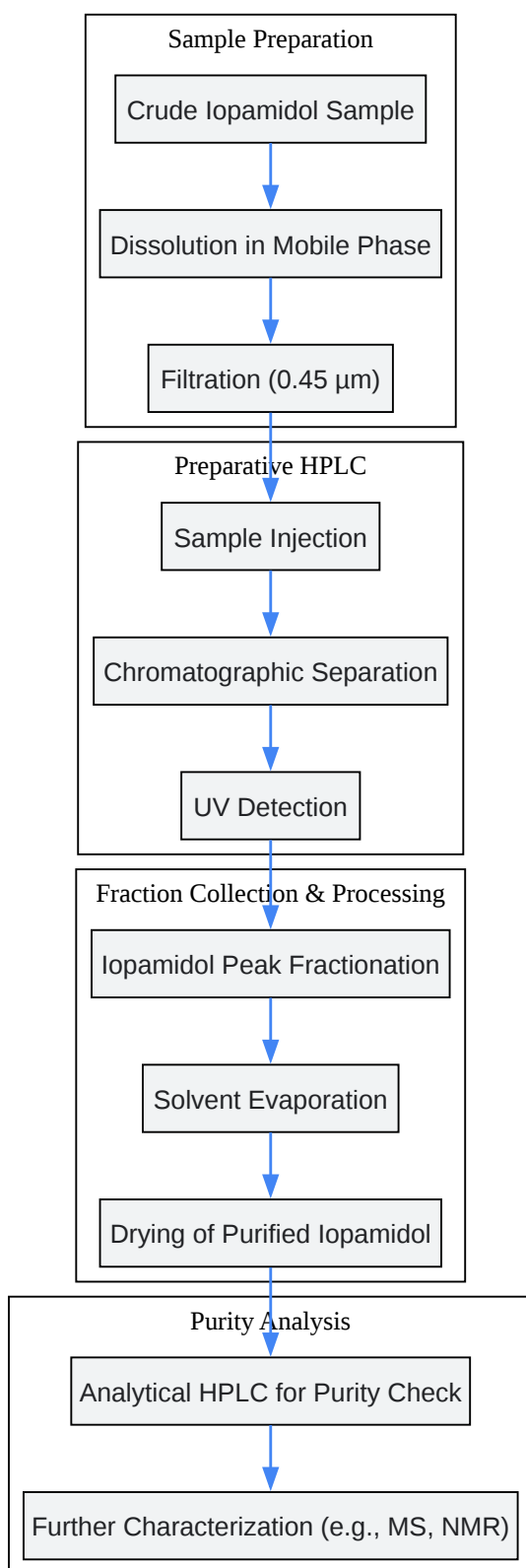
Data Presentation

The following table summarizes the key quantitative data achieved with the described preparative HPLC method.

Parameter	Value	Reference
Chromatographic Purity	98.97%	[4] [5]
Recovery Rate	93.44%	[4] [5]

Experimental Workflow

The following diagram illustrates the logical workflow for the preparative HPLC purification of lopamidol impurities.



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Caption: Workflow for Iopamidol Purification by Preparative HPLC.

Experimental Protocols

This section provides a detailed methodology for the preparative HPLC purification of lopamidol.

Materials and Reagents

- Crude lopamidol
- Methanol (HPLC Grade)
- Water (HPLC Grade)

Instrumentation

- Preparative HPLC system equipped with a pump, injector, column oven, and a UV detector.
- Fraction collector

Chromatographic Conditions

The following table outlines the optimized chromatographic conditions for the purification of lopamidol.

Parameter	Condition	Reference
Analytical Column (for method development)		
Stationary Phase	C18 (13.7% bonded amount)	[4][5]
Dimensions	250 mm x 4.6 mm, 10 µm	[4][5]
Preparative Column		
Stationary Phase	C18	[4][5]
Dimensions	270 mm x 50 mm, 10 µm	[4][5]
Mobile Phase	Water-Methanol	[4][5]
Column Temperature	20°C	[4][5]
Detection Wavelength	240 nm	[6]

Note: The retention and resolution of lopamidol are sensitive to column temperature. Increasing the temperature can weaken retention and decrease the resolution between lopamidol and its impurities.[4][5] Therefore, maintaining a column temperature of 20-30°C is recommended.[4][5]

Sample Preparation

- Accurately weigh the crude lopamidol sample.
- Dissolve the sample in the mobile phase (Water-Methanol) to a suitable concentration. The loading capacity can impact the separation, with higher loading potentially being detrimental to the retention of lopamidol and the removal of impurities.[4][5]
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Preparative HPLC Procedure

- Equilibrate the preparative C18 column with the water-methanol mobile phase at the specified flow rate until a stable baseline is achieved.

- Inject the prepared lopamidol sample onto the column.
- Monitor the separation at 240 nm.
- Collect the fraction corresponding to the main lopamidol peak using the fraction collector.
- After collecting the desired fraction, wash the column with the mobile phase until the baseline returns to its initial state.

Post-Purification Processing

- Combine the collected fractions containing the purified lopamidol.
- Remove the mobile phase solvents (water and methanol) from the collected fractions using a rotary evaporator or a lyophilizer.
- Dry the resulting purified lopamidol under vacuum to obtain a solid powder.
- Analyze the purity of the final product using an analytical HPLC method.
- Further characterization of the purified lopamidol and its isolated impurities can be performed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][7]

Conclusion

The preparative HPLC method described in this application note is a highly effective technique for the purification of lopamidol from its related impurities.[4][5] By carefully controlling the chromatographic parameters, particularly the column temperature and sample loading, a high degree of purity (98.97%) and a good recovery rate (93.44%) can be achieved.[4][5] This protocol provides a valuable tool for researchers and scientists in the pharmaceutical industry to obtain high-purity lopamidol for various research and development applications.

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